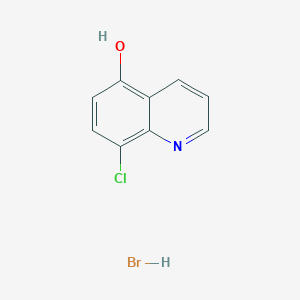

8-Chloroquinolin-5-ol hydrobromide; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloroquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H7BrClNO . It is also known by other names such as 5-Chloro-8-hydroxyquinoline . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 8-Chloroquinolin-5-ol hydrobromide and its derivatives involves complex chemical reactions. For instance, a study has reported the synthesis of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) solvate, which showed catalytic activity in the formation of oligomers . Another study discussed the synthesis and therapeutic potential of quinoline derivatives .Molecular Structure Analysis

The molecular structure of 8-Chloroquinolin-5-ol hydrobromide consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 179.60 g/mol .Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinolin-5-ol hydrobromide are complex and involve multiple steps. For example, a study has reported the reactions of 8-Quinolinol derivatives and their applications to biochemical tools and enzyme inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloroquinolin-5-ol hydrobromide include a molecular weight of 179.60 g/mol, a topological polar surface area of 33.1 Ų, and a complexity of 165 . The compound is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .Relevant Papers Several papers have been published on 8-Chloroquinolin-5-ol hydrobromide and related compounds. These include studies on the spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal , the activation of the two-pore domain potassium channel TREK-1 by cloxyquin , and the reactions of 8-Quinolinol derivatives .

作用機序

Target of Action

It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which eventually kills the parasite .

Biochemical Pathways

Based on its similarity to chloroquine, it may interfere with the heme to hemazoin conversion pathway in malarial parasites .

Result of Action

Based on its structural similarity to chloroquine, it may lead to the accumulation of toxic heme in malarial parasites, resulting in their death .

Action Environment

It is known that the compound should be stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions could potentially influence its stability.

特性

IUPAC Name |

8-chloroquinolin-5-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO.BrH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;/h1-5,12H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNOILLHURTFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinolin-5-ol hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)